molecular formula C13H17BBrFO3 B8207092 2-Bromo-4-methoxy-6-fluorophenylboronic acid pinacol ester

2-Bromo-4-methoxy-6-fluorophenylboronic acid pinacol ester

Cat. No.: B8207092
M. Wt: 330.99 g/mol
InChI Key: XGMFCPIXYGUBNM-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxy-6-fluorophenylboronic acid pinacol ester is a boronic ester derivative that is widely used in organic synthesis. Boronic esters are valuable intermediates in the formation of carbon-carbon bonds, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a bromine, methoxy, and fluorine substituent on the phenyl ring, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methoxy-6-fluorophenylboronic acid pinacol ester typically involves the reaction of 2-Bromo-4-methoxy-6-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methoxy-6-fluorophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a proton source and a catalyst.

    Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

    Protodeboronation: Proton sources (e.g., water or acetic acid) and catalysts (e.g., palladium or copper) are used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are employed.

Major Products Formed

    Suzuki-Miyaura Coupling: The major product is a biaryl compound.

    Protodeboronation: The major product is the corresponding aryl compound without the boronic ester group.

    Oxidation: The major product is the corresponding phenol.

Scientific Research Applications

2-Bromo-4-methoxy-6-fluorophenylboronic acid pinacol ester is used in various scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.

    Material Science: It is employed in the synthesis of polymers and other materials with specific properties.

    Chemical Biology: It is used in the study of biological processes and the development of chemical probes.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methoxy-6-fluorophenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the transmetalation of the boronic ester with a palladium complex, followed by reductive elimination to form the carbon-carbon bond. The presence of the bromine, methoxy, and fluorine substituents can influence the reactivity and selectivity of the reaction.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid Pinacol Ester: Lacks the bromine, methoxy, and fluorine substituents, making it less reactive in certain reactions.

    2-Bromo-4-methoxyphenylboronic Acid Pinacol Ester: Lacks the fluorine substituent, which can affect its reactivity and applications.

    4-Methoxy-6-fluorophenylboronic Acid Pinacol Ester: Lacks the bromine substituent, which can influence its reactivity in cross-coupling reactions.

Uniqueness

2-Bromo-4-methoxy-6-fluorophenylboronic acid pinacol ester is unique due to the presence of all three substituents (bromine, methoxy, and fluorine) on the phenyl ring. These substituents can enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis and other scientific research applications.

Properties

IUPAC Name

2-(2-bromo-6-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BBrFO3/c1-12(2)13(3,4)19-14(18-12)11-9(15)6-8(17-5)7-10(11)16/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMFCPIXYGUBNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Br)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BBrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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